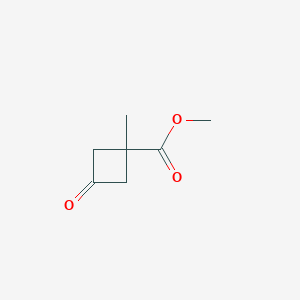

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-7(6(9)10-2)3-5(8)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJSYXYJQWHNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS 1408075-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance the pharmacological properties of small molecules, including metabolic stability and binding affinity.[2] Methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a functionalized cyclobutane derivative, represents a key building block in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the practical insights required for its utilization in a research and development setting.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 1408075-88-6 | [3] |

| Molecular Formula | C₇H₁₀O₃ | [3] |

| Molecular Weight | 142.16 g/mol | [3] |

| IUPAC Name | methyl 1-methyl-3-oxocyclobutane-1-carboxylate | [3] |

| SMILES | COC(=O)C1(C)CC(=O)C1 | [3] |

Synthesis and Mechanistic Considerations

Step 1: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid

The synthesis of the precursor, methyl 3-oxocyclobutanecarboxylate, can be achieved through the Fischer esterification of 3-oxocyclobutanecarboxylic acid with methanol under acidic catalysis.[4]

Reaction:

Figure 1: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid.

Experimental Protocol:

-

To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.[5]

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the methanol oxygen. The subsequent elimination of a water molecule yields the ester.

Step 2: Alpha-Methylation of Methyl 3-oxocyclobutanecarboxylate

The introduction of the methyl group at the C1 position can be accomplished via an enolate-mediated alkylation.

Reaction Mechanism:

Figure 2: Proposed Alpha-Methylation of the Ester.

Experimental Protocol:

-

Prepare a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).

-

Slowly add a solution of methyl 3-oxocyclobutanecarboxylate to the LDA solution to form the enolate.

-

Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.

Causality: The strong base deprotonates the alpha-carbon to the ester, forming a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with methyl iodide to form the C-C bond, yielding the final methylated product. The use of a strong, hindered base like LDA is crucial to ensure complete and regioselective enolate formation while minimizing side reactions.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and comparison with its unmethylated precursor.

1H NMR Spectroscopy

The proton NMR spectrum of the unmethylated precursor, methyl 3-oxocyclobutanecarboxylate, shows characteristic signals for the cyclobutane ring protons and the methyl ester.[6]

Expected 1H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.7 | Singlet |

| Ring CH₂ | 2.8 - 3.5 | Multiplet |

| -CH₃ | ~1.3 | Singlet |

The key diagnostic signal for the successful methylation will be the appearance of a singlet corresponding to the newly introduced methyl group at the C1 position, and the disappearance of the proton signal at the C1 position that was present in the starting material.

13C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

Expected 13C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Ketone) | >200 |

| C=O (Ester) | ~170-175 |

| -OCH₃ | ~52 |

| Quaternary C1 | ~50-60 |

| Ring CH₂ | ~40-50 |

| -CH₃ | ~20-25 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1785 (strained ring) | Strong |

| C=O (Ester) | ~1740 | Strong |

| C-O (Ester) | 1300-1100 | Strong |

| C-H (sp³) | 3000-2850 | Medium |

The presence of two distinct carbonyl stretching frequencies will be a key feature of the IR spectrum, confirming the presence of both the ketone and the ester functionalities. The higher wavenumber for the ketone C=O stretch is characteristic of a strained four-membered ring.[7]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 142.16.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural features make it a highly valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Potential Roles:

-

Scaffold for Bioactive Molecules: The functionalized cyclobutane core can serve as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to enhanced binding to biological targets.

-

Intermediate for Novel Heterocycles: The ketone and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of novel heterocyclic systems.

-

Probing Structure-Activity Relationships (SAR): As a well-defined building block, it can be systematically incorporated into lead compounds to probe the impact of a constrained cyclobutane moiety on biological activity.

Figure 3: Potential Synthetic Utility in Medicinal Chemistry.

Conclusion

This compound is a promising, yet under-explored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical two-step sequence. The unique conformational constraints and versatile functional groups of this molecule offer significant potential for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable compound in their research endeavors.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemBK. (2024, April 9). methyl 3-oxocyclobutanecarboxylate.

- National Center for Biotechnology Information. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.

- ScholarWorks@GVSU. (2023, August 2). studies toward the stereocontrolled synthesis of cyclobutane derivatives.

- SpectraBase. (n.d.). Methyl 1-methyl-3-oxocyclopentanecarboxylate - Optional[MS (GC)] - Spectrum.

- National Center for Biotechnology Information. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate.

- ResearchGate. (2025, August 7). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants | Request PDF.

- ACS Publications. (2021, May 17). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 3. This compound 97% | CAS: 1408075-88-6 | AChemBlock [achemblock.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS No. 1408075-88-6), a valuable building block in synthetic organic chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals. While experimentally verified data for this specific compound is limited in public literature, this guide consolidates available predicted data, outlines robust methodologies for its experimental determination, and describes the spectroscopic techniques required for its structural characterization. By grounding the discussion in the principles of physical organic chemistry, we provide a self-validating framework for scientists working with this and related cyclobutane derivatives.

Introduction and Compound Identity

This compound is a functionalized cyclobutane derivative. The strained four-membered ring, combined with a ketone and a methyl ester at a quaternary center, makes it a versatile intermediate for the synthesis of more complex molecular architectures. Its structural features are of significant interest in medicinal chemistry, where cyclobutane rings are often employed as bioisosteres for other cyclic or acyclic moieties.

This guide focuses on the precise identification and physical characterization of this molecule, providing the foundational data necessary for its effective use in a research and development setting.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | methyl 1-methyl-3-oxocyclobutane-1-carboxylate | [1] |

| CAS Number | 1408075-88-6 | [1][2][3][4][5][6][7][] |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3][5] |

| Molecular Weight | 142.15 g/mol | [2][3][7] |

| SMILES | COC(=O)C1(C)CC(=O)C1 | [1][3] |

| MDL Number | MFCD23105986 | [1][2][7] |

Physical and Chemical Properties

The physical properties of a compound are critical for its handling, reaction setup, and purification. While experimentally determined values for this compound are not widely published, computational predictions from reliable chemical databases provide a strong starting point for laboratory work.

Table 2: Predicted Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 190.1 ± 33.0 °C (at 760 mmHg) | The presence of polar functional groups (ketone, ester) and a molecular weight of 142.15 g/mol suggest a relatively high boiling point. This value is a computational prediction.[2] |

| Density | 1.150 ± 0.06 g/cm³ | As a liquid, its density is expected to be slightly greater than water. This value is a computational prediction.[2] |

| Appearance | Colorless to light yellow liquid | Based on supplier data.[2] |

| Storage | Sealed in dry, 2-8°C | Recommended for maintaining chemical stability and preventing degradation.[2][7] |

Methodologies for Experimental Determination

For any new batch or for rigorous characterization, these physical properties should be determined experimentally. The following sections describe the standard, field-proven protocols.

Boiling Point Determination

The boiling point is a key indicator of purity. For the predicted range of this compound, distillation or micro-reflux methods are appropriate.

Protocol: Micro-Boiling Point Determination

This method is ideal for small sample volumes.

-

Preparation: Seal one end of a capillary tube using a flame.

-

Assembly: Place a small amount (0.5-1.0 mL) of this compound into a small test tube (fusion tube). Place the sealed capillary tube (sealed end up) into the liquid.

-

Heating: Secure the test tube to a thermometer and place the assembly in a heating block or Thiele tube.

-

Observation: Heat the apparatus gradually. A slow stream of bubbles will emerge from the capillary tube as trapped air expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9][10] Record this temperature.

Causality: The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] At this temperature, the vapor inside the capillary tube has enough pressure to continuously exit. Upon cooling, the liquid is drawn back into the capillary precisely when the external pressure overcomes the vapor pressure of the liquid, providing an accurate measurement.[10]

Caption: Workflow for micro-boiling point determination.

Density Determination

Density is a fundamental physical constant useful for identification and for converting between mass and volume.

Protocol: Density Measurement using a Graduated Cylinder and Balance

This method is straightforward and suitable for routine measurements.

-

Mass of Cylinder: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it, or record its mass (m₁).[11]

-

Volume Measurement: Carefully add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[12]

-

Mass of Liquid: Place the graduated cylinder with the liquid back on the balance and record the new mass (m₂).

-

Calculation: The mass of the liquid is (m₂ - m₁). Calculate the density using the formula: ρ = (m₂ - m₁) / V .[11][13]

-

Repeatability: For accuracy, repeat the measurement two more times and average the results.[11]

Causality: This protocol is a direct application of the definition of density (mass per unit volume).[13] Using an analytical balance and a graduated cylinder provides a reliable and precise way to measure these two quantities. The choice of glassware volume should match the sample volume to minimize measurement error.[11]

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is essential for verifying the chemical structure and purity of a compound. The following techniques provide a molecular fingerprint.

Caption: Logical workflow for structural verification via spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14]

-

¹H NMR Spectroscopy:

-

Principle: This technique observes the magnetic properties of hydrogen nuclei (protons) to map their distinct chemical environments.[5][15] The chemical shift, splitting pattern, and integration of signals reveal the connectivity of atoms.

-

Expected Signals for this compound:

-

Singlet (~1.5 ppm, 3H): The protons of the methyl group at the C1 position, with no adjacent protons to couple with.

-

Singlet (~3.7 ppm, 3H): The protons of the ester methyl group.

-

Multiplets (2.5-3.5 ppm, 4H): The four protons on the cyclobutane ring (C2 and C4). These would likely appear as complex multiplets due to coupling with each other.

-

-

-

¹³C NMR Spectroscopy:

-

Principle: Observes the magnetic properties of the ¹³C isotope to determine the number and type of unique carbon atoms in a molecule.

-

Expected Signals:

-

~205 ppm: Ketone carbonyl carbon (C=O).

-

~175 ppm: Ester carbonyl carbon (C=O).

-

~52 ppm: Ester methoxy carbon (-OCH₃).

-

~45-55 ppm: Ring methylene carbons (-CH₂-).

-

~40-50 ppm: Quaternary ring carbon (C1).

-

~20-25 ppm: C1-methyl carbon (-CH₃).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule.

-

Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of chemical bonds. This creates a unique spectral fingerprint.

-

Expected Key Absorptions:

-

~1785 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O stretch of a ketone within a strained four-membered ring.

-

~1740 cm⁻¹: A strong, sharp absorption peak for the C=O stretch of the methyl ester.

-

~1200-1100 cm⁻¹: A strong absorption corresponding to the C-O stretch of the ester group.

-

~2950-2850 cm⁻¹: Absorptions for the C-H stretches of the methyl and methylene groups.

-

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of a compound.

-

Principle: The molecule is ionized, generating a charged molecular ion (and various fragments), which are then separated based on their mass-to-charge (m/z) ratio.[2]

-

Expected Molecular Ion Peak:

-

For this compound (C₇H₁₀O₃), the molecular weight is 142.15. Therefore, the primary molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z = 142 .

-

Safety and Handling

While a full safety data sheet (SDS) should be consulted, general precautions for handling laboratory chemicals of this type are warranted.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[2][7]

Conclusion

This compound is a promising synthetic intermediate. This guide provides a robust framework for its physical characterization. By combining predicted data with established experimental protocols and spectroscopic principles, researchers can confidently identify, handle, and utilize this compound in their synthetic endeavors. The methodologies described herein are fundamental to ensuring the quality and reproducibility of experimental results in chemical research and development.

References

- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.

- Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid.

- Wikipedia. (n.d.). Mass spectrometry.

- Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses.

- Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.

- Reagentia. (n.d.). Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, methyl ester (1 x 250 mg).

- ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives.

- University of Calgary. (n.d.). BOILING POINT DETERMINATION.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- JoVE. (2020, March 26). Video: Boiling Points - Procedure.

- University of Alberta. (n.d.). Micro-boiling point measurement.

- CUNY. (n.d.). MEASUREMENT OF DENSITY.

- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).

Sources

- 1. This compound 97% | CAS: 1408075-88-6 | AChemBlock [achemblock.com]

- 2. 1408075-88-6 | CAS DataBase [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1408075-88-6 [chemicalbook.com]

- 5. This compound [1408075-88-6] | King-Pharm [king-pharm.com]

- 6. Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, methyl ester (1 x 250 mg) | Reagentia [reagentia.eu]

- 7. 1408075-88-6|Methyl 1-methyl-3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 9. rsc.org [rsc.org]

- 10. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]

- 11. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR spectrum [chemicalbook.com]

- 12. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 13. chembk.com [chembk.com]

- 14. Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3 | CID 13992367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Methyl-3-oxocyclobutane-1-carboxylic acid | C6H8O3 | CID 15579854 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 1-Methyl-3-oxocyclobutane-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 1-methyl-3-oxocyclobutane-1-carboxylate (CAS No: 1408075-88-6).[1] As a key building block in medicinal chemistry and organic synthesis, the unambiguous structural confirmation of this molecule is paramount for researchers, scientists, and drug development professionals. This document outlines the foundational principles and detailed experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predicted data with established spectroscopic principles and data from analogous structures, this guide serves as an authoritative reference for the elucidation and verification of methyl 1-methyl-3-oxocyclobutane-1-carboxylate.

Introduction

Chemical Identity and Properties

Methyl 1-methyl-3-oxocyclobutane-1-carboxylate is a functionalized cyclobutane derivative featuring both a ketone and a methyl ester. These functionalities make it a versatile intermediate for the synthesis of more complex molecular architectures.[2]

| Property | Value | Source |

| IUPAC Name | methyl 1-methyl-3-oxocyclobutane-1-carboxylate | [1] |

| CAS Number | 1408075-88-6 | [1] |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Canonical SMILES | COC(=O)C1(C)CC(=O)C1 | [1] |

The Imperative of Spectroscopic Verification

In any research or development pipeline, particularly in drug discovery, the absolute certainty of a molecule's structure is non-negotiable. Spectroscopic analysis provides the empirical evidence required to confirm molecular identity, assess purity, and ensure that the correct compound is advancing through the workflow. An incorrect structural assignment can lead to the loss of significant time, resources, and could compromise the interpretation of biological or chemical data. This guide details a multi-technique approach, leveraging the strengths of NMR, IR, and MS to create a self-validating system for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data. The choice of solvent and instrument parameters are critical for resolving all signals.

-

Sample Preparation: Accurately weigh 5-10 mg of methyl 1-methyl-3-oxocyclobutane-1-carboxylate and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large interfering solvent signals in ¹H NMR.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire data on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The structure of methyl 1-methyl-3-oxocyclobutane-1-carboxylate is expected to exhibit four distinct proton signals. The symmetry of the molecule renders the four methylene protons on the cyclobutane ring chemically equivalent in pairs.

Caption: Molecular structure with proton labeling.

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hc | ~3.75 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester are deshielded by the adjacent oxygen atom. |

| Ha, Ha' | 3.20 - 3.40 | Doublet (d) | 2H | -CH₂ -C=O | Protons alpha to the ketone are significantly deshielded. They are coupled to the Hb/Hb' protons. |

| Hb, Hb' | 3.00 - 3.20 | Doublet (d) | 2H | -CH₂ -C(CH₃) | Protons alpha to the quaternary ester carbon. Coupled to the Ha/Ha' protons. |

| Hd | ~1.60 | Singlet (s) | 3H | -C-CH₃ | Protons of the methyl group on the quaternary carbon. Appears as a singlet as there are no adjacent protons. |

Note: The chemical shifts of the cyclobutane ring protons (Ha/Hb) are complex due to the ring strain and anisotropic effects. Their appearance as distinct doublets is a prediction; they could also appear as a more complex multiplet. For comparison, in the unmethylated analog, methyl 3-oxocyclobutanecarboxylate, these ring protons appear as multiplets around 3.2-3.4 ppm.[3] The addition of the methyl group at C1 breaks some symmetry and is expected to influence these shifts.

Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The molecule possesses 7 carbon atoms, all in unique chemical environments, and should therefore exhibit 7 distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Signal | Predicted δ (ppm) | Carbon Type | Assignment | Rationale |

| 1 | ~205 | Quaternary | C =O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear at very low field.[4] |

| 2 | ~173 | Quaternary | C =O (Ester) | Ester carbonyl carbons are also deshielded, but typically appear upfield from ketone carbonyls.[4] |

| 3 | ~52.5 | Primary (-CH₃) | -OC H₃ | The methyl ester carbon is directly attached to oxygen, shifting it downfield.[5] |

| 4 | ~48 | Secondary (-CH₂) | C H₂ (x2) | Carbons of the cyclobutane ring alpha to the ketone and the quaternary center. The exact shift is influenced by ring strain. |

| 5 | ~45 | Quaternary | -C (CH₃)- | The quaternary carbon of the cyclobutane ring. |

| 6 | ~25 | Primary (-CH₃) | -C-C H₃ | The methyl group attached to the quaternary ring carbon, typically found in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (e.g., stretching, bending) of chemical bonds.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

Predicted IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| ~1785 | Strong, Sharp | C=O Stretch | Ketone | The C=O stretch in four-membered rings (cyclobutanones) is shifted to a significantly higher frequency compared to acyclic ketones (~1715 cm⁻¹) due to increased ring strain. |

| ~1740 | Strong, Sharp | C=O Stretch | Ester | The ester carbonyl stretch is expected at its typical frequency. |

| 2950-3000 | Medium | C-H Stretch | sp³ C-H | Aliphatic C-H stretching from the methyl and methylene groups. |

| 1150-1250 | Strong | C-O Stretch | Ester | Characteristic stretching of the ester C-O single bond. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures.

Experimental Protocol for MS Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. For this molecule, positive ion mode would be used, likely forming the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Acquire data over a relevant mass range (e.g., m/z 50-500).

Predicted Mass Spectrum Analysis

The exact mass of C₇H₁₀O₃ is 142.06299 Da. High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm.

-

Molecular Ion: The primary ion observed in ESI+ mode would be the protonated molecule, [M+H]⁺, at m/z 143.0703 . A sodium adduct, [M+Na]⁺, at m/z 165.0522 is also highly probable.

-

Key Fragmentation Pathways: While ESI is a soft technique, some in-source fragmentation can occur. A plausible fragmentation would be the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Caption: A potential fragmentation pathway for the protonated molecule.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in integrating the data from multiple methods. This workflow ensures a robust and unambiguous structural assignment.

Caption: Workflow demonstrating the integration of multi-technique spectroscopic data.

Conclusion

The structural elucidation of methyl 1-methyl-3-oxocyclobutane-1-carboxylate is systematically achieved through the combined application of NMR, IR, and Mass Spectrometry. IR spectroscopy confirms the critical ketone and ester functional groups, with the strained cyclobutanone C=O stretch being a key diagnostic feature. Mass spectrometry verifies the molecular formula (C₇H₁₀O₃) through accurate mass measurement. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive evidence of the molecular connectivity, confirming the carbon-hydrogen framework. This integrated, self-validating approach ensures the highest level of scientific integrity and provides researchers with the confidence needed to utilize this important chemical building block in their work.

References

- ScholarWorks at University of Central Florida. (2023). Studies Toward the Stereocontrolled Synthesis of Cyclobutane Derivatives.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane.

Sources

- 1. Methyl 3-oxo-1-methyl-cyclobutanecarboxylate 97% | CAS: 1408075-88-6 | AChemBlock [achemblock.com]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-oxo-1-methyl-cyclobutanecarboxylate. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum. By examining the molecule's unique structural features—including a quaternary carbon, a cyclobutane ring, a ketone, and a methyl ester—we will elucidate the chemical shifts, spin-spin coupling, and integration that define its proton NMR signature. This guide emphasizes the causality behind spectral characteristics and provides a robust, self-validating protocol for acquiring high-quality data.

Molecular Structure and Proton Environments

This compound (CAS 1408075-88-6) is a substituted cyclobutane derivative with the molecular formula C₇H₁₀O₃[1]. Its structure is characterized by a four-membered ring containing a ketone at the C3 position and a quaternary carbon at C1, which is substituted with both a methyl group and a methyl ester.

The molecule possesses a plane of symmetry that bisects the C1-C3 axis. This symmetry dictates the chemical equivalence of the protons. Consequently, we can identify four distinct sets of non-equivalent protons, which will give rise to four unique signals in the ¹H NMR spectrum (excluding the solvent and reference standard).

-

Hₐ (Singlet, 3H): The three protons of the methyl ester group (-OCH₃).

-

Hₑ (Singlet, 3H): The three protons of the methyl group attached to the C1 position.

-

H𝓒 and H𝓓 (Multiplets, 4H total): The two methylene groups on the cyclobutane ring (C2 and C4). Due to the molecular symmetry, the protons on C2 are equivalent to the protons on C4. However, the two protons on each of these carbons (geminal protons) are diastereotopic—one is cis and the other is trans to the ester group. This magnetic non-equivalence means they will have different chemical shifts and will couple with each other, as well as with the protons on the opposite side of the ring.

Theoretical ¹H NMR Spectral Prediction

A careful analysis of the electronic environment of each proton set allows for a robust prediction of the ¹H NMR spectrum.

Chemical Shift (δ): The position of a signal on the x-axis is determined by the degree of shielding around the proton. Electron-withdrawing groups, such as carbonyls and esters, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

-

Hₐ (Ester Methyl): Protons of a methyl ester typically resonate in the range of δ 3.5–3.8 ppm due to the deshielding effect of the adjacent oxygen atom[2][3].

-

Hₑ (C1-Methyl): This methyl group is attached to a quaternary carbon, so it will not be split. It is alpha to an ester and beta to a ketone. Its chemical shift is expected to be around δ 1.4–1.6 ppm.

-

H𝓒/H𝓓 (Ring Protons): These methylene protons are alpha to the ketone. Protons in this position are significantly deshielded and typically appear in the δ 2.1–2.6 ppm range[4]. The cyclobutane ring structure and the additional influence of the C1 substituents will likely shift these protons further downfield, into the δ 2.8–3.5 ppm region. The diastereotopic nature of these protons will result in two distinct signals within this range.

Multiplicity (Splitting): The splitting pattern of a signal is determined by the number of adjacent, non-equivalent protons, following the n+1 rule for first-order spectra.

-

Hₐ and Hₑ (Methyl Groups): Both methyl groups are attached to carbons with no adjacent protons. Therefore, both are expected to be singlets .

-

H𝓒/H𝓓 (Ring Protons): The analysis here is more complex. The four ring protons form a tightly coupled AA'BB' spin system. Each proton is coupled to its geminal partner (²J coupling) and to the two protons on the opposite carbon via four-bond long-range coupling (⁴J), which can be significant in strained cyclobutane rings[5][6]. This complex coupling network prevents analysis by the simple n+1 rule and is expected to produce two overlapping, complex multiplets rather than simple doublets or triplets.

Predicted Data Summary

| Proton Label | Environment | Integration | Predicted δ (ppm) | Predicted Multiplicity |

| Hₐ | Ester Methyl (-OCH₃) | 3H | 3.7 | Singlet |

| H𝓒/H𝓓 | Ring Methylene (-CH₂-) | 4H | 2.8 - 3.5 | Multiplets |

| Hₑ | C1-Methyl (-CH₃) | 3H | 1.5 | Singlet |

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, interpretable spectrum, a standardized and validated protocol is essential. This methodology ensures reproducibility and accuracy.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.

-

Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.0 ppm)[7].

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.

-

Place the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field during acquisition[8].

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set an appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Ensure an adequate relaxation delay (e.g., 2-5 seconds) between scans to allow for full proton relaxation, which is crucial for accurate signal integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to δ 0.0 ppm.

-

Integrate the area under each signal to determine the relative ratio of protons.

-

Sources

- 1. This compound [1408075-88-6] | King-Pharm [king-pharm.com]

- 2. sciepub.com [sciepub.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ketones | OpenOChem Learn [learn.openochem.org]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"13C NMR analysis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate"

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Cyclobutane derivatives are significant scaffolds in medicinal chemistry and materials science, making their unambiguous characterization essential. This document details the principles, experimental protocols, and data interpretation strategies required for a complete analysis. We move beyond simple spectral prediction to explain the causal reasoning behind experimental choices and data correlation, providing researchers, scientists, and drug development professionals with a self-validating methodology for structural verification. The guide integrates standard broadband decoupled ¹³C NMR with advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to ensure authoritative assignment of all carbon environments, including challenging quaternary centers.

Structural and Spectroscopic Preview

The target molecule, this compound, possesses a compact and highly functionalized four-membered ring. A precise understanding of its topology is the foundation for any spectral analysis.

Molecular Structure and Carbon Environments

The molecule's structure contains seven carbon atoms, but due to molecular symmetry, only six unique carbon environments are present. The plane of symmetry bisecting the C1-C3 axis renders the two methylene carbons (C2 and C4) chemically equivalent.

Caption: Molecular structure and unique carbon environments.

The expected signals are:

-

One Ketone Carbonyl (C=O): From the cyclobutanone ring.

-

One Ester Carbonyl (C=O): From the methyl carboxylate group.

-

One Quaternary Carbon (Cq): At the C1 position, substituted with methyl and ester groups.

-

One Methylene Carbon (-CH₂-): A single signal representing the two equivalent C2 and C4 carbons.

-

Two Methyl Carbons (-CH₃): One from the C1-methyl group and one from the ester's methoxy group.

Core Principles and Advanced NMR Techniques

A standard ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule.[1] Unlike ¹H NMR, the chemical shifts are spread over a much wider range (0-220 ppm), which means signal overlap is rare, even in complex structures.[2] For unambiguous assignment, we employ specialized pulse sequences.

Broadband Decoupling

In a standard ¹³C NMR experiment, broadband proton decoupling is used to remove the coupling between carbon atoms and their attached protons.[3] This simplifies the spectrum by collapsing complex multiplets into single sharp lines (singlets) for each unique carbon, making the spectrum easier to interpret.[2]

DEPT (Distortionless Enhancement by Polarization Transfer)

While broadband decoupling simplifies the spectrum, it removes valuable information about how many protons are attached to each carbon. The DEPT experiment is a critical tool to recover this information.[4] It is typically performed in two key variations:

-

DEPT-90: This spectrum exclusively shows signals for methine (CH) carbons. All other carbon signals (CH₃, CH₂, Cq) are absent.[4][5]

-

DEPT-135: This spectrum provides more comprehensive information. Methine (CH) and methyl (CH₃) carbons appear as positive peaks, while methylene (CH₂) carbons appear as negative (inverted) peaks.[4][5] Quaternary carbons do not appear in either DEPT spectrum because they lack a directly attached proton for polarization transfer.[4]

By comparing the standard broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, a definitive assignment of each carbon type can be achieved.

A Self-Validating Experimental Workflow

The integrity of NMR data is contingent upon a robust and well-reasoned experimental protocol. The following workflow is designed to be self-validating by incorporating steps that ensure data quality and provide a multi-faceted view of the molecule for confident analysis.

Detailed Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound. The use of a sufficient sample amount ensures a good signal-to-noise ratio can be achieved in a reasonable time.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice for its excellent solubilizing power for many organic compounds and its well-defined solvent peak at ~77.16 ppm, which serves as a convenient secondary chemical shift reference.[7]

-

Add a small amount of tetramethylsilane (TMS) as the internal standard. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm, providing the primary reference for the chemical shift scale.[2][7]

-

Transfer the solution to a 5 mm NMR tube and cap securely.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz for ¹H, which corresponds to ~100 MHz for ¹³C) for optimal signal dispersion and sensitivity.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step corrects for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Broadband Decoupled ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C spectrum. Use a sufficient number of scans to obtain a high signal-to-noise ratio, particularly for the quaternary carbons, which typically have longer relaxation times and weaker signals.[8]

-

DEPT-135 Spectrum: Run the DEPT-135 pulse sequence. This will differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

DEPT-90 Spectrum: Run the DEPT-90 pulse sequence. This will isolate any CH signals. For the target molecule, no signals are expected in this spectrum.

-

Caption: A logical workflow for ¹³C NMR data acquisition and analysis.

Spectral Analysis and Data Interpretation

The final step is to correlate the acquired spectra with the molecular structure. The chemical shift of a carbon nucleus is highly dependent on its electronic environment; electronegative atoms and π-systems cause a downfield shift (to a higher ppm value).[9][10]

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted chemical shifts for this compound, integrating data from literature values for similar functional groups.

| Carbon Label | Carbon Type (DEPT) | Predicted Shift (δ, ppm) | Rationale & Authoritative Grounding |

| C3 | C=O (Ketone) | 205 - 220 | Carbonyl carbons in ketones are highly deshielded and appear at the far downfield end of the spectrum. The strained four-membered ring can shift this value slightly.[9][11] |

| C5 | C=O (Ester) | 165 - 180 | Ester carbonyls are also significantly deshielded but typically appear upfield relative to ketone carbonyls.[11][12] |

| C2, C4 | CH₂ | 40 - 55 | The base value for cyclobutane is ~22.4 ppm.[7][13] The adjacent C3-ketone group exerts a strong deshielding effect, shifting these methylene signals significantly downfield. |

| C7 | CH₃ (Methoxy) | 50 - 60 | The carbon of a methoxy group in a methyl ester is directly attached to an electronegative oxygen atom, resulting in a characteristic downfield shift.[14] |

| C1 | Cq (Quaternary) | 45 - 65 | This quaternary carbon is attached to two electron-withdrawing carbonyl groups (via the ring and ester) and two alkyl groups, leading to a complex shift environment. Its signal will be present in the broadband spectrum but absent from DEPT spectra. |

| C6 | CH₃ (Alkyl) | 20 - 35 | This methyl group is in a standard alkyl environment, attached to a quaternary carbon. It is expected to appear in the typical upfield aliphatic region.[10] |

Correlative Analysis Logic

The power of this approach lies in combining the information from all three spectra to validate each assignment.

Caption: Logic diagram for assigning ¹³C signals using multiple NMR experiments.

This correlative method provides a robust system of checks and balances. For instance, observing one negative peak in the DEPT-135 spectrum definitively assigns that chemical shift to the equivalent C2/C4 methylene carbons. The two remaining positive peaks must correspond to the two methyl groups. The signals present in the broadband spectrum but absent in both DEPT spectra must belong to the two quaternary carbonyl carbons and the C1 quaternary carbon.

Conclusion

The structural characterization of this compound by ¹³C NMR spectroscopy is a clear demonstration of modern analytical chemistry's capabilities. By adopting a multi-faceted approach that combines standard broadband-decoupled spectra with DEPT-90 and DEPT-135 experiments, every carbon atom in the molecule can be assigned with a high degree of confidence. This guide has outlined not only the expected spectral outcomes but also the underlying principles and experimental rationale, providing scientists with a thorough and reliable methodology for the analysis of complex small molecules.

References

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.

- Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of cyclobutane.

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- Nakanishi, K., & Solomons, T. W. G. (1977). Infrared Absorption Spectroscopy. Holden-Day.

- Indian Institute of Technology Delhi. (n.d.). ¹³C NMR spectroscopy.

- Chemistry LibreTexts. (2024). 5.7: ¹³C-NMR Spectroscopy.

- University of California, Davis. (n.d.). ¹³C NMR Chemical Shift Table.

- Mesbah Energy. (2021). Spectroscopy ¹³C NMR and ¹H NMR.

- Chemguide. (n.d.). Interpreting C-13 NMR spectra.

- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.

- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.

- Fowler, S. (2017). How to predict the ¹³C NMR spectrum of a compound. YouTube.

- OpenStax. (2023). 13.12 DEPT ¹³C NMR Spectroscopy.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

"mass spectrometry of methyl 3-oxo-1-methyl-cyclobutanecarboxylate"

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and organic synthesis, cyclobutane derivatives are recognized as valuable structural motifs. Their inherent ring strain can be strategically leveraged for various chemical transformations, making them versatile building blocks for complex molecular architectures.[1][2] this compound, a functionalized cyclobutanone, represents a class of compounds with significant potential as intermediates in the synthesis of novel therapeutic agents and materials.[3]

The precise characterization of these molecules is paramount to ensuring the integrity of research and development pipelines. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical tool for this purpose. It provides not only the molecular weight but also a detailed fragmentation pattern that serves as a molecular fingerprint, enabling unambiguous structural elucidation.

This guide offers a comprehensive examination of the mass spectrometric behavior of this compound under Electron Ionization (EI) conditions. We will delve into the theoretical underpinnings of its fragmentation, propose key fragmentation pathways based on established chemical principles, and provide a practical experimental framework for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to analyze this and similar molecules.

Molecular Properties and Characteristics

A thorough understanding of the analyte's structure is the foundation for interpreting its mass spectrum. This compound is a β-keto ester incorporated into a four-membered ring system.

| Property | Value |

| IUPAC Name | methyl 1-methyl-3-oxocyclobutane-1-carboxylate |

| Molecular Formula | C₇H₁₀O₃ |

| Monoisotopic Mass | 142.0630 Da |

| Average Molecular Weight | 142.1528 g/mol |

| Chemical Structure |

The structure contains two key functional groups that will dictate its fragmentation behavior: a cyclic ketone and a methyl ester. The presence of a quaternary carbon (C1) and the strained cyclobutane ring are also critical features.

Experimental Protocol: A Self-Validating Workflow

For a volatile, thermally stable compound like this compound, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is the method of choice. Electron Ionization is a hard ionization technique that imparts significant energy into the molecule, inducing extensive and reproducible fragmentation crucial for structural identification.[4] The standardized electron energy of 70 eV ensures that the resulting mass spectra are consistent across different instruments and can be compared to spectral libraries.

Step-by-Step Experimental Methodology

-

Sample Preparation:

-

Accurately prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Perform a serial dilution to a working concentration of 1-10 µg/mL. The optimal concentration should be determined to avoid detector saturation while ensuring a strong signal-to-noise ratio.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes. (This program should be optimized to ensure good separation from any impurities or solvent peaks.)

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 200. A lower starting mass can help identify smaller fragments, but m/z 40 is sufficient to avoid the majority of background ions from air and solvent.

-

Acquisition Mode: Full Scan.

-

Experimental Workflow Diagram

Caption: Workflow for the GC-EI-MS analysis of the target analyte.

Interpretation of the Mass Spectrum: Decoding the Fragmentation

The mass spectrum of this compound is predicted to be rich with structurally significant ions. The fragmentation will be driven by the molecule's most reactive sites: the ketone and ester carbonyl groups, the quaternary carbon, and the strained cyclobutane ring.

The Molecular Ion (M•⁺)

The molecular ion peak, representing the intact molecule with one electron removed, is expected at m/z 142 . Due to the presence of multiple functional groups and ring strain, which facilitate fragmentation, this peak may be of low to moderate intensity.

Primary Fragmentation Pathways

The most probable fragmentation pathways are initiated by charge localization on one of the two oxygen atoms, leading to specific bond cleavages. The primary cleavages for β-keto esters are typically α-cleavage relative to the carbonyl groups and rearrangements.[5][6]

-

Cleavage Adjacent to the Ester Carbonyl (α-Cleavage):

-

Loss of a Methoxy Radical (•OCH₃): This is a hallmark fragmentation for methyl esters. The cleavage of the O-CH₃ bond results in the loss of a methoxy radical (31 Da), yielding a highly stable acylium ion at m/z 111 . This is predicted to be a major peak in the spectrum.

-

Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the C1-C(O) bond results in the loss of the entire ester functional group as a radical (59 Da). This produces a resonance-stabilized cation at m/z 83 .

-

-

Cleavage Initiated at the Quaternary Carbon:

-

Loss of a Methyl Radical (•CH₃): Cleavage of the C1-CH₃ bond results in the loss of a methyl radical (15 Da), leading to a fragment at m/z 127 . This ion can then undergo further fragmentation, such as the loss of carbon monoxide (CO).

-

-

Cleavage of the Cyclobutane Ring:

-

Retro [2+2] Cycloaddition: Strained four-membered rings can undergo ring-opening reactions.[7][8] A characteristic fragmentation for cyclobutanones is a retro [2+2] cycloaddition, leading to the elimination of a neutral alkene. In this case, cleavage of the C1-C2 and C3-C4 bonds would lead to the loss of ketene (CH₂=C=O, 42 Da), resulting in an ion at m/z 100 .

-

Alternatively, cleavage of the C2-C3 and C1-C4 bonds can lead to the loss of ethene (C₂H₄, 28 Da), giving a fragment at m/z 114 .

-

Predicted Mass Spectrum Data

The following table summarizes the most probable and structurally informative ions.

| m/z | Proposed Ion Formula | Proposed Fragmentation Mechanism |

| 142 | [C₇H₁₀O₃]•⁺ | Molecular Ion (M•⁺) |

| 127 | [C₆H₇O₃]⁺ | M - •CH₃ (Loss of methyl radical) |

| 111 | [C₆H₇O₂]⁺ | M - •OCH₃ (Loss of methoxy radical) |

| 114 | [C₅H₆O₃]•⁺ | M - C₂H₄ (Retro [2+2] ring cleavage) |

| 100 | [C₅H₈O₂]•⁺ | M - CH₂CO (Retro [2+2] ring cleavage) |

| 83 | [C₅H₇O]⁺ | M - •COOCH₃ (Loss of carbomethoxy radical) |

| 69 | [C₄H₅O]⁺ | Further fragmentation, possibly from m/z 111 via loss of C₂H₂O |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Common fragment from cyclic ketones/ring fragmentation[7] |

| 43 | [C₂H₃O]⁺ | Acylium ion, [CH₃CO]⁺, a common fragment in EI-MS |

Proposed Fragmentation Scheme

The relationships between these key fragments can be visualized to provide a clearer picture of the molecule's decomposition under electron ionization.

Caption: Proposed EI fragmentation pathways for the target molecule.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is indispensable for its unequivocal identification. Through a systematic GC-EI-MS approach, researchers can obtain a reproducible fragmentation pattern characterized by key ions at m/z 111 (loss of •OCH₃), m/z 83 (loss of •COOCH₃), and m/z 127 (loss of •CH₃), in addition to fragments arising from the cleavage of the cyclobutane ring.

By understanding these predictable fragmentation pathways, scientists can confidently identify this molecule in complex reaction mixtures, assess its purity, and confirm its structure in synthetic applications. This guide provides both the theoretical foundation and a practical, validated protocol to empower researchers in their analytical endeavors, ensuring data integrity and accelerating the pace of discovery.

References

- GCMS Section 6.11.2 - Whitman People. (n.d.).

- Cyclic Compound Fragmentation Organic Mass Spec. (n.d.).

- McLafferty rearrangement - Wikipedia. (n.d.).

- The McLafferty Rearrangement - Organic Chemistry Tutor. (n.d.).

- Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3. (n.d.). PubChem.

- Mass Spectra of β-Keto Esters. (1972). Canadian Journal of Chemistry.

- McLafferty Rearrangement. (n.d.).

- Mass Spectra of β-Keto Esters. (1972). ResearchGate.

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

- 1-Methyl-3-oxocyclobutane-1-carboxylic acid | C6H8O3. (n.d.). PubChem.

- methyl 3-oxocyclobutanecarboxylate - ChemBK. (2024, April 9).

- Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE.

- Mass Spectra of Ketones | Analytical Chemistry. (1959). ACS Publications.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Methyl 1-methyl-3-oxocyclopentane-1-carboxylate | C8H12O3. (n.d.). PubChem.

- Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).

- studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (2023, August 2).

- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents. (n.d.).

- Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com. (n.d.).

- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.).

- Metabolomic Investigation of Endogenous Biomarkers Using the ecTOF - tofwerk. (n.d.).

- Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en... - PubMed. (2001, September).

- 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β]] - NIST WebBook. (n.d.).

- High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids - Journal of the Chemical Society C: Organic. (1969). RSC Publishing.

- Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters - ACS Publications. (1966).

- Mass spectrometric study of aromatic derivatives of cycloalkanes and cycloalkanols | NIST. (1979, October 1).

- The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2006, August).

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. (2014, October 22).

- Cyclobutanone - Wikipedia. (n.d.).

- Mass spectrometric studies of cyclopentanol derivatives... - PubMed. (2003).

- mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern... - Doc Brown's Chemistry. (n.d.).

- Methyl 3-methylcyclobutene-1-carboxylate | C7H10O2. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. GCMS Section 6.11.2 [people.whitman.edu]

- 8. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]

An In-Depth Technical Guide to the Stability of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Executive Summary

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a functionalized carbocyclic compound whose utility as a synthetic building block is intrinsically linked to its chemical stability. This guide provides a comprehensive technical analysis of the factors governing its stability profile. The molecule's structure presents a confluence of competing chemical properties: the inherent ring strain of the cyclobutane core and the reactivity of a β-keto ester system. Understanding these characteristics is paramount for its effective handling, storage, and application in multi-step syntheses. This document outlines the theoretical underpinnings of its potential degradation pathways and provides a robust experimental framework for empirical stability assessment, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.

Section 1: Molecular Profile & Inherent Stability Considerations

The stability of this compound (CAS: 1408075-88-6, Formula: C₇H₁₀O₃) is dictated by two primary structural features[1][2].

1.1 The Cyclobutane Core: A Strained System Cycloalkanes with three or four carbon atoms, including cyclobutane, exhibit significant ring strain.[3] This instability arises from two main factors:

-

Angle Strain: The C-C-C bond angles in a cyclobutane ring are approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[4][5] This compression increases the molecule's potential energy, making it more susceptible to reactions that can alleviate this strain.[6]

-

Torsional Strain: The substituents on adjacent carbons in the ring are forced into eclipsed or near-eclipsed conformations, creating unfavorable steric interactions.[5][7]

This stored energy makes the cyclobutane ring a potential thermodynamic liability, susceptible to ring-opening reactions under energetic conditions (e.g., high heat, catalysis) that are not typically observed in more stable five- or six-membered rings.[7]

1.2 The β-Keto Ester Moiety: A Hub of Reactivity The β-keto ester functional group is a well-characterized reactive system, prone to several degradation pathways.[8]

-

Ester Hydrolysis: This is the most probable degradation route under aqueous conditions. The reaction can be catalyzed by both acid and base.[9]

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, typically requiring an excess of water and heat to proceed to completion.[9][10] The mechanism is the reverse of a Fischer esterification.

-

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which drives the reaction to completion.[10][11]

-

-

Enolization: The α-protons (adjacent to the ketone) are acidic, allowing for the formation of an enol or enolate tautomer. While tautomerization itself is not degradation, the formation of an enolate intermediate under basic conditions can facilitate other reactions.[12][13]

-

Decarboxylation: β-keto acids—the product of ester hydrolysis—are notably unstable and can readily lose carbon dioxide upon gentle heating to yield a ketone.[8][14] This suggests a two-step degradation pathway (hydrolysis followed by decarboxylation) is highly plausible.

Section 2: Regulatory Framework for Stability Assessment

In the context of pharmaceutical development, stability testing is not merely an academic exercise but a stringent regulatory requirement. The International Council for Harmonisation (ICH) provides the definitive guidelines for these studies.

-

ICH Q1A(R2): This guideline mandates "stress testing," also known as forced degradation, to elucidate the intrinsic stability of a drug substance.[15][16] The goal is to identify likely degradation products, establish degradation pathways, and validate that the analytical procedures used for stability monitoring are "stability-indicating."[16][17]

-

ICH Q1B: This guideline specifically details the requirements for photostability testing, outlining the necessary light sources and exposure durations.[18]

Adherence to these guidelines ensures that stability data is robust, reproducible, and acceptable to global regulatory agencies.[19]

Section 3: Design of a Forced Degradation Study

A forced degradation study is an essential component of a comprehensive stability assessment.[19] It involves intentionally exposing the compound to conditions more severe than accelerated storage to expedite degradation.[17] The primary objective is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize impurities without destroying the molecule entirely.[15][20]

Key Stress Conditions:

-

Hydrolytic: Exposure to acidic, basic, and neutral aqueous solutions across a range of temperatures.

-

Oxidative: Treatment with an oxidizing agent, typically hydrogen peroxide.

-

Thermal: Exposure to high temperatures in the solid state and/or in solution.

-

Photolytic: Exposure to a defined combination of visible and UVA light.[21]

The knowledge gained from these studies is crucial for developing stable formulations and defining appropriate storage and handling conditions.[16][17]

Section 4: Analytical Methodology for Stability Monitoring

A robust, validated analytical method is the cornerstone of any stability study. The method must be stability-indicating , meaning it can accurately separate, detect, and quantify the intact parent compound from its potential degradation products.[16]

-

Primary Technique - High-Performance Liquid Chromatography (HPLC): HPLC is the most common and versatile technique for stability testing.[22] A reverse-phase method (e.g., using a C18 column) is typically the starting point for a molecule of this polarity.

-

Detection: A UV-Vis detector is suitable, as the 3-oxo group acts as a chromophore. The analytical wavelength (λmax) should be determined experimentally.

-

Identification of Degradants - Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for determining the molecular weights of degradation products, providing critical clues to their structures.[23]

-

Structural Confirmation: For definitive structural elucidation of major degradants, further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, may be required.[22][23]

Section 5: Detailed Experimental Protocols

The following protocols serve as a validated starting point for a forced degradation study. All experiments should include a control sample (compound in solvent, protected from stress) to differentiate stress-induced degradation from simple dissolution instability.

Protocol 5.1: Hydrolytic Stability

-

Preparation: Prepare stock solutions of the compound at ~1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M Hydrochloric Acid (HCl) to a final concentration of ~0.1 mg/mL.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M Sodium Hydroxide (NaOH) to a final concentration of ~0.1 mg/mL.

-

Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of ~0.1 mg/mL.

-

Incubation: Store aliquots of each solution at 60°C.

-

Time Points: Withdraw samples at 0, 2, 6, 12, and 24 hours. Immediately neutralize the acid and base samples before analysis to halt further degradation.

-

Analysis: Analyze all samples by a validated, stability-indicating HPLC method.

Protocol 5.2: Oxidative Stability

-

Preparation: Prepare a solution of the compound at ~0.1 mg/mL in acetonitrile/water.

-

Stress Application: Add 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature.

-

Time Points: Withdraw samples at 0, 2, 6, 12, and 24 hours. Note that oxidative reactions can be rapid.[15]

-

Analysis: Analyze all samples by HPLC.

Protocol 5.3: Thermal Stability (Solid State)

-

Preparation: Place a thin layer of the solid compound in a vial.

-

Incubation: Store the vial in an oven at 80°C.

-

Time Points: Withdraw samples at 1, 3, and 7 days.

-

Analysis: Prepare solutions of the stressed solid at a known concentration and analyze by HPLC.

Protocol 5.4: Photostability

-

Preparation: Prepare solutions of the compound (~0.1 mg/mL) and place a thin layer of solid compound in chemically inert, transparent containers.

-

Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Place both sets of samples in a calibrated photostability chamber.

-

Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[18][21][24]

-

Analysis: Analyze the light-exposed and dark control samples by HPLC.

Section 6: Predicted Degradation Pathways & Data Interpretation

Based on the chemical principles outlined in Section 1, a logical degradation map can be proposed. The interpretation of HPLC and LC-MS data from the forced degradation studies will serve to confirm or refute these predictions.

Key Predicted Degradants:

-

Hydrolysis Product (D1): Under both acidic and basic conditions, hydrolysis of the methyl ester is the most likely primary degradation pathway, yielding 3-oxo-1-methyl-cyclobutanecarboxylic acid .[10]

-

Decarboxylation Product (D2): The hydrolysis product (D1), being a β-keto acid, is prone to thermal decarboxylation, which would result in the formation of 3-methylcyclobutanone .[8][14] This degradant would be particularly expected under heated acidic conditions.

-

Oxidative Products: Ketones can undergo oxidation via pathways such as the Baeyer-Villiger oxidation, which would insert an oxygen atom adjacent to the carbonyl, leading to a lactone (a cyclic ester).[25][26][27] This would represent a ring-expansion.

Diagram 6.1: Overall Stability Assessment Workflow

Caption: Workflow for the systematic stability assessment of the target compound.

Diagram 6.2: Predicted Chemical Degradation Pathways

Sources

- 1. This compound 97% | CAS: 1408075-88-6 | AChemBlock [achemblock.com]

- 2. This compound [1408075-88-6] | King-Pharm [king-pharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ring strain - Wikipedia [en.wikipedia.org]